molecular formula C9H11BrN2O B13296301 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13296301
M. Wt: 243.10 g/mol
InChI Key: HWVHEYWRYXQELV-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include lactams and other oxidized derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-5-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H11BrN2O/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8/h3-4,6,8,11H,1-2,5H2

InChI Key

HWVHEYWRYXQELV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC(=CN=C2)Br

Origin of Product

United States

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